3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains amide and carboxamide functional groups, as well as chloro and fluoro substituents on the aromatic rings. These structural features contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzofuran derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with 3-fluoroaniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide and carboxamide functional groups.
Hydrolysis Reactions: The amide and carboxamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve elevated temperatures and polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: Products include substituted derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as carboxylic acids, alcohols, or amines.
Hydrolysis Reactions: Products include the corresponding carboxylic acids and amines.
Scientific Research Applications
3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with receptors to alter cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-chloro-6-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide: This compound lacks the fluoro substituent on the benzamide ring, which may affect its chemical reactivity and biological activity.
3-(2-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide: This compound lacks the chloro substituent on the benzamide ring, which may influence its physical properties and interactions with molecular targets.
3-(2-chloro-6-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide: This compound lacks the fluoro substituent on the phenyl ring, which may alter its binding affinity and selectivity for specific targets.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-15-8-4-9-16(25)18(15)21(28)27-19-14-7-1-2-10-17(14)30-20(19)22(29)26-13-6-3-5-12(24)11-13/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHYMQKOPMMEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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